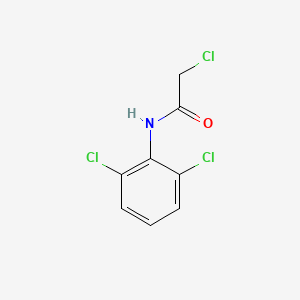

2-Chloro-N-(2,6-dichlorophenyl)acetamide

描述

Context within Halogenated Acetamide (B32628) Chemistry

Halogenated acetamides are a class of organic compounds characterized by an acetamide group where one or more hydrogen atoms on the acetyl methyl group have been replaced by halogens (e.g., chlorine, fluorine). acs.org This substitution significantly influences the compound's chemical reactivity. The presence of the electron-withdrawing halogen atom makes the alpha-carbon electrophilic, rendering the entire molecule susceptible to nucleophilic substitution reactions. researchgate.net

This reactivity is a cornerstone of their utility. In medicinal chemistry, for instance, the haloacetamide moiety is recognized as a tunable electrophile used in the design of targeted covalent inhibitors, which can form stable bonds with specific amino acid residues like cysteine in proteins. acs.org Researchers have systematically investigated various haloacetamides to modulate reactivity for applications such as developing inhibitors for cancer-related proteins. acs.org

Furthermore, N-aryl chloroacetamides are established as important intermediates in the synthesis of various biologically active compounds, including those with applications as herbicides and antimicrobial agents. researchgate.netijpsr.info The general synthesis route for these compounds involves the chloroacetylation of a corresponding aryl amine with chloroacetyl chloride. researchgate.netijpsr.info The ease with which the chlorine atom can be replaced by different nucleophiles makes this class of compounds a valuable platform for creating diverse chemical libraries for drug discovery and agrochemical research. researchgate.net

Significance as a Research Chemical and Synthetic Intermediate

The primary significance of 2-Chloro-N-(2,6-dichlorophenyl)acetamide lies in its role as a synthetic intermediate. Chemical intermediates are compounds that are not the final product but are crucial stepping stones in a multi-step synthesis.

A notable application of this specific compound is its use as a reactant in the preparation of 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives. chemicalbook.com These resulting indole (B1671886) derivatives have been studied for their potential biological activities, including in vitro cytotoxic effects on colon cancer cell lines. chemicalbook.com The synthesis of these complex heterocyclic structures relies on the specific reactivity imparted by the chloroacetamide and dichlorophenyl groups of the parent molecule.

Additionally, due to its structural relationship with the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, this compound is recognized as a related compound and impurity in the synthesis of Diclofenac and its derivatives. chemicalbook.com Its presence is monitored in pharmaceutical preparations to ensure the purity of the final drug product.

Chemical Properties of this compound

Below is an interactive table summarizing the key chemical properties of the compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₈H₆Cl₃NO | researchgate.net |

| Molecular Weight | 238.49 g/mol | N/A |

| CAS Number | 17708-56-4 | N/A |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl | nih.gov |

| InChI Key | SUXVJIAMHFNXSV-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-chloro-N-(2,6-dichlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl3NO/c9-4-7(13)12-8-5(10)2-1-3-6(8)11/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZAFLRAOEDDMCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20189962 | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3644-56-2 | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3644-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003644562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20189962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-N-(2,6-dichlorophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity

Primary Synthetic Routes for 2-Chloro-N-(2,6-dichlorophenyl)acetamide

The formation of this compound is most commonly achieved through the acylation of the corresponding aniline (B41778) derivative.

The principal and most direct method for synthesizing this compound is the chloroacetylation of 2,6-dichloroaniline (B118687). wikipedia.org This reaction involves treating the substituted aniline with chloroacetyl chloride. ijpsr.inforesearchgate.net The process is a widely used method for creating N-substituted chloroacetamide derivatives. researchgate.net In a typical procedure, chloroacetyl chloride is added dropwise to a solution of the aniline. ijpsr.info To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base such as triethylamine (B128534) is often employed. researchgate.netgoogle.com The reaction can be carried out in various organic solvents, with toluene (B28343) being a common choice. google.comgoogle.com

Analogous syntheses provide insight into typical reaction conditions. For instance, the synthesis of the related compound 2-chloro-N-(2,6-dimethylphenyl)acetamide is achieved by reacting 2,6-dimethylaniline (B139824) with chloroacetyl chloride, resulting in high yields. chemicalbook.comprepchem.com One procedure reports a 95% yield by reacting 2,6-xylidine (2,6-dimethylaniline) with chloroacetyl chloride in a biphasic system of 1,2-dichloroethylene and an aqueous sodium hydroxide (B78521) solution. prepchem.com Another preparation reports an 89% yield for the same transformation. chemicalbook.com

| Reactants | Solvent/Base | Reported Yield | Reference Compound |

|---|---|---|---|

| 2,6-Xylidine, Chloroacetyl chloride | 1,2-Dichloroethylene, aq. NaOH | 95% | 2-Chloro-N-(2,6-dimethylphenyl)acetamide |

| N-(2,6-dichlorophenyl)-aniline, Chloroacetyl chloride | Toluene, Triethylamine (TEA) | 80% | N-(2,6-dichlorophenyl)-N-phenyl-N-(chloroacetyl)-amine |

| Aniline, Chloroacetyl chloride | Toluene | Not specified | 2-Chloroacetanilide |

The chloroacetylation reaction is a classic example of nucleophilic acyl substitution. chegg.comyoutube.com In this mechanism, the nitrogen atom of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. ijpsr.infoyoutube.com Chloroacetyl chloride is a highly reactive carboxylic acid derivative, second only to acid fluorides in reactivity, which makes it an excellent acylating agent. youtube.com The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final amide product. youtube.com The use of a base is crucial for deprotonating the aniline nitrogen, increasing its nucleophilicity, or for scavenging the HCl generated during the reaction. researchgate.netgoogle.com

An alternative, though less direct, synthetic approach involves the chlorination of a precursor amide, N-(2,6-dichlorophenyl)acetamide. Hypochlorous acid (HOCl) is a known chlorinating agent for various organic substrates, including amides. mdpi.comresearchgate.net The reaction between amides and HOCl in an aqueous environment is a subject of study in environmental chemistry. researchgate.net Quantum chemical studies suggest that the chlorination of amides does not occur via direct attack on the amide nitrogen but rather through the formation of an iminol intermediate. researchgate.net This iminol tautomer of the amide is the species that reacts with HOCl, leading to the N-chlorinated product. researchgate.net While this method typically focuses on N-chlorination, the principles could potentially be adapted for α-chlorination of the acetyl group under specific conditions, although it is not the standard route.

Household bleach is an aqueous solution of sodium hypochlorite (B82951) (NaOCl), which can serve as a source for chlorinating agents. escholarship.org N-chloroamides can be readily prepared from the corresponding amides using NaOCl. escholarship.orgsemanticscholar.org These N-chloroamides can then be used in site-selective aliphatic C-H chlorination reactions under radical conditions, often initiated by light. escholarship.orgsemanticscholar.org This method has been developed for the practical, intermolecular functionalization of aliphatic C-H bonds. semanticscholar.org To achieve the synthesis of this compound via this pathway, one would first prepare N-(2,6-dichlorophenyl)acetamide and then subject it to chlorination at the α-carbon of the acetyl group. However, controlling the selectivity to favor C-H chlorination over other potential reactions, such as on the aromatic ring, would be a significant challenge.

Chemical Transformations and Derivatization Reactions

The chemical reactivity of this compound is dominated by the presence of the α-chloro substituent, which makes the α-carbon an electrophilic center susceptible to attack by nucleophiles.

The chlorine atom in N-aryl 2-chloroacetamides is readily displaced by a variety of nucleophiles. researchgate.net This reactivity allows for the synthesis of a wide array of derivatives. The substitution reactions can involve oxygen, nitrogen, and sulfur nucleophiles, leading to the formation of new carbon-heteroatom bonds. researchgate.net

Sulfur Nucleophiles: The reaction of 2-chloro-N-arylacetamides with sulfur-containing nucleophiles is a common derivatization strategy. For example, novel 2-(2-(2,4-dichlorophenyl)-2H-1,2,4-triazol-3-ylthio)-N-arylacetamide derivatives were synthesized by reacting the corresponding chloroacetamide with a triazole-thiol, demonstrating the displacement of the chloride by a sulfur atom. nih.gov

Oxygen and Nitrogen Nucleophiles: The reaction with oxygen or nitrogen nucleophiles can lead to ethers and secondary amines, respectively. These substitutions may be followed by intramolecular cyclization to produce various heterocyclic systems. researchgate.net A one-pot procedure has been developed for the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides, which proceeds through an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, followed by ring-opening. nih.gov This transformation highlights the reactivity of both the C-Cl bond and the amide N-H group. nih.gov

| Nucleophile Type | Example Nucleophile | Resulting Product Class | Reference |

|---|---|---|---|

| Sulfur | Triazole-thiol | Thioether | nih.gov |

| Nitrogen/Oxygen | Amide (intermolecular) | 1,4-Diarylpiperazine-2,5-dione (intermediate) | nih.gov |

| Oxygen | Hydroxide (in subsequent step) | N-Aryl Glycine | nih.gov |

| Nitrogen | Amines | α-Amino acetamides | researchgate.net |

Oxidation Reactions

The oxidation of this compound can be inferred from the metabolic pathways of structurally similar chloroacetamide herbicides. In biological systems, oxidation is a key step in detoxification and degradation. Microorganisms, through enzymatic action, can catalyze oxidative reactions on various parts of the chloroacetamide molecule. researchgate.net

The degradation of chloroacetamide herbicides in aerobic bacteria often starts with N/C-dealkylation, which is an oxidative process, followed by hydroxylation of the aromatic ring. researchgate.net Enzymes such as cytochrome P450 monooxygenases and other oxidoreductases are known to be involved in these transformations. researchgate.net For instance, the metabolism of the herbicide butachlor (B1668075), a chloroacetamide, can lead to the formation of hydroxylated derivatives. researchgate.net

A plausible oxidative pathway for this compound would involve the hydroxylation of the 2,6-dichlorophenyl ring. The introduction of a hydroxyl group makes the aromatic ring more susceptible to further oxidation and eventual ring cleavage, leading to smaller, more readily degradable molecules.

While direct chemical oxidation data for this compound is scarce, studies on related N-aryl 2-chloroacetamides have shown that derivatives can undergo oxidation. For example, sulfide (B99878) derivatives of N-aryl 2-chloroacetamides can be oxidized to their corresponding sulfones using potassium permanganate. researchgate.net This indicates that the chloroacetamide framework is stable enough to allow for selective oxidation at other sites within the molecule.

Table 1: Examples of Oxidative Transformations in Related Chloroacetamides

| Compound | Oxidizing Agent/System | Product(s) | Reference |

| Butachlor | Catellibacterium caeni DCA-1 | N-hydroxymethyl-2-chloro-N-(2,6-diethylphenyl)-acetamide | researchgate.net |

| Chloroacetamide Herbicides | Aerobic Bacteria | Aromatic ring hydroxylated derivatives | researchgate.net |

| N-Aryl-2-chloroacetamide Sulfides | Potassium Permanganate | N-Aryl-2-chloroacetamide Sulfones | researchgate.net |

Reduction Reactions

The reduction of this compound can occur at two primary sites: the chloroacetyl group and the dichlorophenyl ring. Reductive dechlorination, the replacement of a chlorine atom with a hydrogen atom, is a common degradation pathway for chlorinated organic compounds.

In the context of chloroacetamide herbicides, reductases are among the enzymes implicated in their biodegradation. researchgate.net Under anaerobic conditions, the initial step in the degradation of these herbicides is often dechlorination. researchgate.net This process would transform this compound into N-(2,6-dichlorophenyl)acetamide.

Furthermore, the dichlorophenyl ring can also undergo reductive dechlorination, although this is generally a slower process. The removal of one or both chlorine atoms from the aromatic ring would yield N-phenylacetamide or monochloro-substituted N-phenylacetamides.

Another potential reduction pathway involves the amide carbonyl group. However, the reduction of amides typically requires strong reducing agents and is less common in environmental or biological degradation scenarios compared to dechlorination.

Table 2: Potential Reductive Pathways for this compound

| Reaction Type | Reactant | Product | Notes |

| Reductive Dechlorination (Side Chain) | This compound | N-(2,6-dichlorophenyl)acetamide | Common initial step in anaerobic degradation of chloroacetamides. researchgate.net |

| Reductive Dechlorination (Aromatic Ring) | This compound | N-(2-chlorophenyl)acetamide or N-phenylacetamide | Generally a slower process than side-chain dechlorination. |

Hydrolysis Pathways

The hydrolysis of this compound can proceed through two main pathways: cleavage of the C-Cl bond or cleavage of the amide bond. The susceptibility of the compound to hydrolysis is a critical factor in its environmental persistence and chemical reactivity.

Studies on the hydrolysis of various chloroacetamide herbicides have shown that the reaction mechanism is highly dependent on the pH of the solution and the structure of the molecule. nih.gov

Under basic conditions, the hydrolysis of chloroacetamides typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide ion attacks the carbon atom bearing the chlorine, displacing the chloride ion to form a hydroxy-substituted derivative. nih.govacs.org In the case of this compound, this would result in the formation of 2-Hydroxy-N-(2,6-dichlorophenyl)acetamide. In some instances, base-mediated amide cleavage can also occur. nih.gov

Under acidic conditions, the hydrolysis of chloroacetamides can be more complex, with cleavage of both the amide and ether groups (in N-alkoxyalkyl substituted chloroacetamides) being observed. nih.gov For this compound, acid hydrolysis would likely lead to the cleavage of the amide bond, yielding 2,6-dichloroaniline and chloroacetic acid.

The rate and pathway of hydrolysis are influenced by the steric hindrance around the reactive centers. The presence of two chlorine atoms in the ortho positions of the phenyl ring in this compound may influence the rate of amide bond cleavage.

The metabolism of related chloroacetamide herbicides like alachlor (B1666766) and butachlor in liver microsomes has been shown to produce 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA), a compound structurally analogous to the title compound. documentsdelivered.com This intermediate is then further metabolized via hydrolysis of the amide bond to 2,6-diethylaniline (B152787). documentsdelivered.com This metabolic pathway highlights the biological relevance of amide hydrolysis for this class of compounds.

Table 3: Hydrolysis Products of Chloroacetamide Herbicides under Different Conditions

| Compound | Condition | Products | Reference |

| Chloroacetamide Herbicides | Basic (e.g., 2 N NaOH) | Hydroxy-substituted derivatives, Amide cleavage products | nih.gov |

| Chloroacetamide Herbicides | Acidic (e.g., 2 N HCl, 6 N HCl) | Amide and ether cleavage products | nih.gov |

| Alachlor, Butachlor | Rat and Human Liver Microsomes | 2,6-diethylaniline (from CDEPA intermediate) | documentsdelivered.com |

Structure Activity Relationship Sar Studies in Chloroacetamide Derivatives

Influence of Halogenation Patterns on Biological Activity

The presence, number, and position of halogen atoms on the chloroacetamide scaffold significantly influence its biological activity. nih.govnih.govresearchgate.net Halogens can alter a molecule's lipophilicity, electronic properties, and steric profile, thereby affecting its absorption, distribution, metabolism, excretion, and interaction with biological targets. researchgate.netdrugdesign.org

Research has shown that di-halogenated chloroacetamide compounds often exhibit greater potency compared to their mono-halogenated counterparts. nih.gov The specific combination and placement of different halogens (e.g., chlorine, fluorine, bromine) can also fine-tune the biological activity. nih.govnih.gov For instance, in a series of N-(substituted phenyl)-2-chloroacetamides, compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were found to be highly active due to increased lipophilicity, which facilitates passage through cell membranes. nih.govnih.gov

Furthermore, the identity of the halogen atom itself plays a critical role. While chlorine is a common substituent, the introduction of fluorine can have a remarkable impact on potency. nih.gov The substitution of chlorine with fluorine can lead to significant changes in activity, sometimes resulting in a substantial increase or decrease depending on the specific molecular context. nih.gov For example, the replacement of one or both chlorine atoms with fluorine in certain derivatives led to varied effects on their efficacy. nih.gov

The position of the halogen on the aromatic ring is also a key determinant of activity. Studies have demonstrated that the biological activity of chloroacetamides varies with the position of substituents on the phenyl ring. nih.govnih.gov

Impact of Aromatic Ring Substituents on Bioactivity Profiles

Substituents on the aromatic ring of N-aryl chloroacetamides play a pivotal role in defining their biological activity profiles. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—is a critical factor. libretexts.orgrsc.org

Studies have indicated a preference for electron-withdrawing groups over electron-donating groups for enhanced biological activity in certain chloroacetamide series. nih.govnih.gov Electron-withdrawing groups can influence the electronic distribution within the molecule, potentially enhancing its interaction with target sites. libretexts.org For example, the presence of a nitro group, a strong electron-withdrawing substituent, can significantly decrease the reactivity of the benzene (B151609) ring. libretexts.org Conversely, electron-donating groups like hydroxyl or methoxy (B1213986) groups can increase the ring's reactivity. libretexts.org

The position of these substituents on the aromatic ring is also crucial. The biological activity of N-(substituted phenyl)-2-chloroacetamides has been shown to vary depending on the location of the functional groups on the phenyl ring. nih.govnih.gov For instance, the antiproliferative activity of some benzothiazole (B30560) derivatives was found to be enhanced by the presence of a nitro or cyano group at a specific position. mdpi.com

Table 1: Effect of Aromatic Ring Substituents on Biological Activity

| Substituent Type | General Effect on Aromatic Ring Reactivity | Example Substituents | Impact on Chloroacetamide Bioactivity |

|---|---|---|---|

| Electron-Withdrawing | Deactivating | -NO₂, -CN, -Cl, -F | Often preferred for enhanced activity in specific series. nih.govnih.gov |

| Electron-Donating | Activating | -OH, -OCH₃, -CH₃ | Can increase or decrease activity depending on the specific compound and biological target. libretexts.org |

| Halogens | Deactivating (Inductive Effect) / Activating (Resonance) | -F, -Cl, -Br | Significantly influences lipophilicity and potency; position is critical. nih.govnih.gov |

| Hydrophobic | - | Alkyl chains | Can increase binding to hydrophobic pockets in target proteins. nih.gov |

Effects of N-Substitution on Molecular Interactions and Activity

The chemical reactivity of N-aryl 2-chloroacetamides is significantly influenced by the ease of replacement of the chlorine atom by nucleophiles. researchgate.netresearchgate.nettandfonline.comresearchgate.net This reactivity is a cornerstone of their biological action in many cases. The N-substituent can modulate this reactivity.

In many biologically active chloroacetamides, the N-substituent is an aromatic or heteroaromatic ring. researchgate.netresearchgate.nettandfonline.com The specific structure of this ring system and any further substitutions on it can lead to profound differences in activity. For instance, in a series of acetamide-sulfonamide conjugates, the nature of the group linked to the acetamide (B32628), whether a phenyl-alkyl or a fluoro-substituted biphenyl (B1667301) group, resulted in a six-fold difference in urease inhibition activity. mdpi.com

Furthermore, the N-substituent can engage in specific interactions with the target protein, such as hydrogen bonding or hydrophobic interactions. The presence of functional groups on the N-substituent that can act as hydrogen bond donors or acceptors can significantly enhance binding affinity. drugdesign.org

Table 2: Influence of N-Substitution on Chloroacetamide Properties

| N-Substituent Feature | Influence on Molecular Properties | Impact on Biological Activity |

|---|---|---|

| Aromatic/Heteroaromatic Ring | Provides a scaffold for further functionalization and specific interactions. | Defines the overall shape and potential for π-stacking interactions. researchgate.netresearchgate.net |

| Functional Groups (-OH, -NH₂, etc.) | Can participate in hydrogen bonding with the target. | Often enhances binding affinity and specificity. drugdesign.org |

| Alkyl Chains | Increases lipophilicity. | Can improve membrane permeability and hydrophobic interactions. |

| Overall Size and Shape | Dictates the fit within the binding site of the target. | Crucial for achieving optimal interaction and potency. |

Conformational Analysis and Molecular Geometry

The three-dimensional arrangement of atoms in a molecule, its conformation and molecular geometry, is fundamental to its biological activity. For 2-Chloro-N-(2,6-dichlorophenyl)acetamide, the relative orientation of the phenyl ring, the acetamide group, and the chloroacetyl group determines how the molecule presents itself to its biological target.

X-ray crystallography studies of related chloroacetamide compounds provide valuable insights into their solid-state geometries. researchgate.netnih.govnih.govresearchgate.netresearchgate.net For example, in the crystal structure of 2-chloro-N-(2,6-dimethylphenyl)acetamide, molecules are linked into chains through N—H⋯O hydrogen bonding. researchgate.net The conformation of the N-H bond relative to the substituents on the aromatic ring is a recurring point of interest. In 2-chloro-N-(2,5-dichlorophenyl)acetamide, the N-H bond is anti to the C=O bond, and the molecule exhibits intramolecular N-H⋯Cl hydrogen bonds. nih.gov In contrast, in 2-chloro-N-(2,3-dichlorophenyl)acetamide, the N-H bond is syn to both the 2- and 3-chloro substituents. nih.govresearchgate.net

The planarity of the molecule, or lack thereof, is another important feature. For instance, 2-chloro-N-(4-hydroxyphenyl)acetamide is significantly distorted from planarity, with a notable twist angle between the hydroxybenzene and acetamide groups. iucr.org This conformation is supported by intramolecular C—H⋯O and N—H⋯Cl contacts. iucr.org Such intramolecular interactions can stabilize specific conformations, predisposing the molecule to bind more effectively to its target.

Computational methods, such as molecular mechanics and semi-empirical simulations, can also be used to predict and analyze the preferred conformations of these molecules in different environments. researchgate.net These studies help in understanding the flexibility of the molecule and the energy barriers between different conformational states.

Table 3: Conformational Features of Chloroacetamide Derivatives

| Compound | Key Conformational Feature | Reference |

|---|---|---|

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | Molecules linked into chains via N—H⋯O hydrogen bonding. | researchgate.net |

| 2-Chloro-N-(2,5-dichlorophenyl)acetamide | N—H bond is anti to the C=O bond; intramolecular N—H⋯Cl hydrogen bonds. | nih.gov |

| 2-Chloro-N-(2,3-dichlorophenyl)acetamide | N—H bond is syn to both the 2- and 3-chloro substituents. | nih.govresearchgate.net |

| 2-Chloro-N-(4-hydroxyphenyl)acetamide | Significantly distorted from planarity with a twist between the hydroxybenzene and acetamide groups. | iucr.org |

Biological Activities and Mechanisms of Action

Role as a Precursor in Pharmaceutical Synthesis

The reactivity of the chloroacetyl group makes compounds like 2-Chloro-N-(2,6-dichlorophenyl)acetamide valuable starting materials or intermediates for constructing more complex molecules, including local anesthetics, antiarrhythmic agents, and cytotoxic compounds.

A structurally similar compound, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a well-documented intermediate in the synthesis of Lidocaine, a widely used local anesthetic. umass.edu The synthesis involves the reaction of 2,6-dimethylaniline (B139824) with chloroacetyl chloride to form the 2-chloro-N-(2,6-dimethylphenyl)acetamide intermediate. sandiego.educore.ac.uk This intermediate then undergoes an alkylation reaction with diethylamine, where the diethylamino group displaces the chlorine atom, to yield Lidocaine. umass.edu This two-step process highlights the utility of the chloroacetamide moiety as a reactive handle for introducing amine functionalities, a common feature in many local anesthetics. cerritos.edu

Lidocaine is not only a local anesthetic but is also classified as a Class Ib antiarrhythmic agent used to treat ventricular arrhythmias. sandiego.edu Therefore, the synthesis pathway for Lidocaine via its 2-chloro-N-(2,6-dimethylphenyl)acetamide precursor is also a direct contribution to the creation of an important antiarrhythmic drug. sandiego.edu Research has also focused on creating derivatives by modifying the amide nitrogen of the core aminoaceto-2',6'-xylidide structure to develop new antiarrhythmic agents with potentially improved therapeutic profiles. nih.gov

The chloroacetamide functional group is a key reactant in the synthesis of molecules with potential anticancer properties. For instance, a related derivative, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, serves as a reactant in preparing 1-(2,6-dichlorophenyl)-3-methylene-1,3-dihydro-indol-2-one derivatives, which have shown in vitro cytotoxic activity against colon cancer cell lines. Another study detailed the synthesis of tetrahydropyran-4-ones, which exhibited cytotoxic activity against human leukemia and breast cancer cell lines, with some analogs showing the ability to inhibit topoisomerase IIα. nih.gov The design of hybrid molecules containing moieties like pyrazoline and dichloroacetic acid for anticancer activity also utilizes chloroacetylated intermediates.

Antimicrobial Research

Derivatives of the 2-chloro-N-aryl acetamide (B32628) structure have been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including fungi and bacteria. The presence of the chloroacetyl group is often considered crucial for this biological activity. nih.gov

Research has demonstrated the antifungal potential of chloroacetamide derivatives. A close analog, 2-chloro-N-phenylacetamide, has shown fungicidal and antibiofilm activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. scielo.brnih.gov In one study, this compound exhibited Minimum Inhibitory Concentration (MIC) values ranging from 128 to 256 µg/mL against the tested Candida strains. scielo.brnih.gov Another investigation found MIC values for 2-chloro-N-phenylacetamide ranging from 16 to 256 µg/mL against clinical isolates of Candida tropicalis and Candida parapsilosis. nih.gov In silico studies suggest that the mechanism of action for this analog may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov The importance of the chlorine atom is highlighted by studies where the addition of a chloro group to an otherwise inactive acetamide compound conferred potent antifungal activity against C. albicans. nih.gov

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide Against Candida Species

This table presents the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of a structural analog, 2-chloro-N-phenylacetamide, against various Candida strains.

| Strain | MIC (µg/mL) | MFC (µg/mL) | Source |

|---|---|---|---|

| Candida albicans (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | scielo.br |

| Candida parapsilosis (Fluconazole-Resistant) | 128 - 256 | 512 - 1024 | scielo.br |

| Candida tropicalis (Clinical Isolates) | 16 - 256 | Not Reported | nih.gov |

The chloroacetamide scaffold is integral to a variety of derivatives exhibiting antibacterial properties. ijpsr.info For example, N-4-bromophenyl-2-chloroacetamide has demonstrated efficacy against various bacteria. nih.gov The presence of halogen atoms like chlorine and bromine in flavonoid derivatives has been noted to enhance their antibacterial effects. mdpi.com Studies on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide have shown it possesses antibacterial activity against Klebsiella pneumoniae. While its activity alone was moderate, it demonstrated synergistic effects when combined with antibiotics like meropenem (B701) and imipenem, reducing the concentrations needed to kill the bacteria. The addition of a chlorine atom to the alpha carbon of acetamide derivatives has been shown to be essential for their biological activity in several studies. nih.gov

Table 2: Antibacterial Activity of Selected Chloroacetamide Derivatives

This table summarizes the antibacterial potential of various compounds based on the chloroacetamide structure against different bacterial strains.

| Compound | Target Bacteria | Activity Noted | Source |

|---|---|---|---|

| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Bactericidal; Synergistic with carbapenems | |

| N-4-bromophenyl-2-chloroacetamide | General Bacteria | Anti-bacterial action | nih.gov |

Herbicidal Activity and Target Site Inhibition in Related Chloroacetamides

Chloroacetamide herbicides are primarily used as pre-emergent agents to control annual grasses and some broadleaf weeds. ucanr.edu Their efficacy stems from their ability to disrupt critical early growth processes in susceptible seedlings, often before they emerge from the soil. ucanr.edu The primary mode of action is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. nih.govznaturforsch.comresearchgate.net

Inhibition of Very Long Chain Fatty Acid (VLCFA) Synthesis

The definitive herbicidal action of chloroacetamides is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms. znaturforsch.comresearchgate.net These molecules are essential components of various cellular structures.

The primary target of chloroacetamide herbicides is the VLCFA elongase enzyme system, which is responsible for extending the carbon chain of fatty acids. nih.govresearchgate.net This enzyme complex catalyzes the condensation of a two-carbon unit from malonyl-CoA onto an existing fatty acid chain. nih.gov Chloroacetamides, such as metazachlor (B166288) and butachlor (B1668075), have been shown to specifically and potently inhibit this elongation step. nih.govznaturforsch.com Studies using leaf discs from various plants demonstrated that a 1 µM concentration of a chloroacetamide herbicide could inhibit the formation of C20, C22, and C24 fatty acids by up to 100% within a two-hour period. znaturforsch.comresearchgate.net

The inhibition is believed to occur through covalent binding to a critical cysteine residue in the active site of the condensing enzyme component of the elongase complex. nih.gov This action is largely irreversible, meaning once the herbicide binds to the enzyme, it cannot be easily displaced, leading to a potent and lasting disruption of VLCFA production. nih.govnih.gov The herbicidal activity is also stereospecific; for chiral chloroacetamides like metolachlor (B1676510), only the (S)-enantiomers are biologically active. nih.gov

The disruption of VLCFA synthesis leads to a cascade of effects that are lethal to the seedling. Symptoms in susceptible grass species include the failure of the shoot to properly emerge, resulting in a "buggy-whip" appearance, while broadleaf plants may exhibit stunted growth and distorted leaves. ucanr.edu

Table 1: Chloroacetamide Herbicides and VLCFA Synthesis Inhibition

| Herbicide | Target Enzyme System | Effect | Key Findings |

|---|---|---|---|

| Metazachlor | VLCFA Elongase | Inhibition of C20-C24 fatty acid formation. znaturforsch.comresearchgate.net | 50% inhibition is achieved at nanomolar concentrations in sensitive plants. znaturforsch.comresearchgate.net |

| Metolachlor | VLCFA Elongase | Inhibition of the fatty acid elongation step. nih.govznaturforsch.com | Only the (S)-enantiomer is active, indicating stereospecificity. nih.gov |

| Butachlor | VLCFA Synthase | Inhibition of VLCFA synthesis. znaturforsch.comresearchgate.net | Used as a pre-emergence herbicide for grass control. researchgate.net |

Inhibition of Acetyl-CoA Carboxylase (ACCase)

While VLCFA inhibition is the primary mechanism, the broader impact of herbicides on lipid synthesis has been extensively studied. Another critical enzyme in fatty acid metabolism is Acetyl-CoA Carboxylase (ACCase), which catalyzes the first committed step in fatty acid synthesis. lsuagcenter.comucanr.edu Herbicides that target ACCase, such as those from the aryloxyphenoxypropionate ("FOPs") and cyclohexanedione ("DIMs") families, are potent grass killers. ucanr.eduscielo.br These herbicides are competitive inhibitors with respect to the acetyl-CoA substrate at the carboxyltransferase (CT) domain of the ACCase enzyme. scielo.br

However, the chloroacetamide class of herbicides, including this compound, is not primarily classified as an ACCase inhibitor. lsuagcenter.com The distinct symptoms and biochemical pathways affected differentiate them from true ACCase inhibitors. While both herbicide classes disrupt lipid synthesis, chloroacetamides act downstream on the elongation of long-chain fatty acids, not on the initial carboxylation step catalyzed by ACCase. lsuagcenter.com

Other Emerging Biological Activities

Beyond their well-established role in agriculture, chemical structures related to this compound are being explored for potential therapeutic applications.

Neuroprotective Effects

Research into the broader biological effects of acetamide derivatives has included investigations into their potential for neuroprotection. Studies on related compounds, such as N-acetylcysteine, have shown a protective role against oxidative stress in various regions of the brain. nih.gov While direct studies on the neuroprotective effects of this compound are limited, the investigation of N-substituted chloroacetamides is an area of interest for their potential to modulate biological pathways relevant to neurological health. nih.gov The core structure presents a scaffold that can be modified to interact with various biological targets.

Analgesic and Anti-inflammatory Modulation

Derivatives of chloroacetamide have been synthesized and evaluated for analgesic and anti-inflammatory properties. orientjchem.orgnih.gov The mechanism often explored is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway responsible for prostaglandin (B15479496) synthesis. orientjchem.orgarchivepp.com

In one study, novel 2-chloro-N,N-diphenylacetamide derivatives were synthesized and evaluated for their analgesic activity. orientjchem.org The compound AKM-2, N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide, demonstrated significant analgesic response in an in-vivo hot plate model. orientjchem.org Another study focused on 2-(substituted phenoxy) acetamide derivatives, finding that compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anti-inflammatory and analgesic activities. nih.govresearchgate.netnih.gov These findings suggest that the acetamide scaffold is a viable starting point for developing new modulators of pain and inflammation.

Table 2: Investigated Anti-inflammatory and Analgesic Activity of Acetamide Derivatives

| Compound | Investigated Activity | Model/Target | Result |

|---|---|---|---|

| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (3c ) | Anti-inflammatory, Analgesic | Carrageenan-induced rat paw edema, Acetic acid-induced writhing | Exhibited significant activity in both models. nih.govresearchgate.net |

Antidepressant Activity in Structurally Related Compounds

While direct studies on the antidepressant effects of this compound are not extensively documented, research into structurally similar compounds provides compelling evidence for the potential of the chloroacetamide scaffold in developing novel antidepressant agents. A significant body of research has focused on modifying the core structure to enhance efficacy and understand structure-activity relationships.

In one study, a series of twenty-five 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives were synthesized from 2-chloro-N-substituted-acetamides, including precursors like 2-Chloro-N-(2,6-dimethylphenyl)acetamide and 2-Chloro-N-(2,3-dichlorophenyl)acetamide. nih.gov These synthesized derivatives demonstrated a range from moderate to good antidepressant activity in animal models, specifically the tail suspension test (TST) and forced swimming test (FST). nih.gov The most potent compound in this series, VS25, showed a higher percentage decrease in immobility time than the standard drugs moclobemide, imipramine, and fluoxetine. nih.gov The study identified that a dose of 30 mg/kg was optimal for significant activity, as higher doses did not lead to a further increase in effect. nih.gov

The design of these compounds was initiated from a hit molecule identified through computational studies targeting the monoamine oxidase-A (MAO-A) enzyme, a key target in antidepressant therapy. nih.gov The initial hit was modified by replacing a pyridine (B92270) ring with a benzene (B151609) ring to improve π–π stacking interactions, a crucial factor in ligand-receptor binding. nih.gov This strategic modification, starting from the basic 2-chloro-N-substituted-acetamide structure, highlights the utility of this chemical moiety as a foundational element for creating new antidepressant candidates. nih.gov

Table 1: Antidepressant Activity of Structurally Related Phenylacetamide Derivatives

| Compound | Test | Result (% Decrease in Immobility) |

|---|---|---|

| VS25 | TST & FST | 82.23% nih.gov |

| Moclobemide | TST & FST | Not specified, used as standard nih.gov |

| Imipramine | TST & FST | Not specified, used as standard nih.gov |

| Fluoxetine | TST & FST | Not specified, used as standard nih.gov |

Data derived from studies on derivatives of 2-chloro-N-substituted-acetamides.

Enzyme Inhibition Profiles

The chloroacetamide moiety is a key feature in various molecules that have been investigated for their ability to inhibit specific enzymes. While information on this compound's direct effect on Cytochrome P450 enzymes is limited, studies on related compounds reveal significant interactions with other enzyme systems, such as cyclooxygenase (COX) and adrenoceptors.

For instance, derivatives of 2-chloro-N,N-diphenylacetamide have been synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes, which are central to the inflammatory process. orientjchem.org Molecular docking studies of these derivatives predicted their binding affinity to the active sites of COX enzymes, and subsequent in-vivo tests confirmed their analgesic activity, suggesting a mechanism rooted in COX inhibition. orientjchem.org Similarly, other research has focused on derivatives of 2-(2,4-dichlorophenoxy)acetic acid, which also incorporate a chloro-amide structure, as selective COX-2 inhibitors. mdpi.com

A structurally analogous compound, N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride (LON-954), has been shown to act as an antagonist at α2-adrenoceptors, both centrally and peripherally. nih.gov It effectively antagonized the effects of clonidine, an α2-adrenoceptor agonist, in various experimental models. nih.gov This demonstrates that modifications to the core 2-(2,6-dichlorophenyl)acetamide (B1307424) structure can lead to compounds with specific enzyme or receptor-targeting capabilities.

Table 2: Enzyme and Receptor Interactions of Structurally Related Compounds

| Compound Class/Name | Target Enzyme/Receptor | Observed Effect |

|---|---|---|

| 2-chloro-N,N-diphenylacetamide derivatives | COX-1 and COX-2 | Inhibition, leading to analgesic activity orientjchem.org |

| 2-(2,4-dichlorophenoxy)acetic acid derivatives | COX-2 | Selective Inhibition mdpi.com |

| N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride (LON-954) | α2-adrenoceptors | Antagonism nih.gov |

Molecular Docking and Computational Studies in Bioactivity Prediction

Molecular docking and other computational methods are increasingly vital tools for predicting the biological activities of novel compounds and for guiding rational drug design. The this compound framework and its derivatives have been the subject of numerous such in silico studies to explore their potential as therapeutic agents.

Computational approaches have been successfully employed to screen large databases for molecules with potential antidepressant activity. nih.gov In one such study, a systematic computational workflow, including pharmacophore modeling and 3D-QSAR, was used to identify a hit molecule from the ZINC database as a potential MAO-A inhibitor. nih.gov This hit was then used as a template for the synthesis of a series of 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives, which were subsequently confirmed to have significant antidepressant potential. nih.gov

Molecular docking has also been instrumental in elucidating the mechanism of action for related compounds. For example, docking studies were used to predict and analyze the binding interactions of novel 2-chloro-N,N-diphenylacetamide derivatives with the active sites of COX-1 and COX-2 enzymes. The results from these docking studies correlated well with the in-vivo analgesic activity observed, confirming the predictive power of the computational models. orientjchem.org

Furthermore, in the development of new antimicrobial and anticancer agents, molecular docking was used to evaluate derivatives of 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide. nih.govresearchgate.net These studies helped in identifying compounds with good docking scores within the binding pockets of their respective biological targets, thereby prioritizing them for synthesis and further biological testing. nih.govresearchgate.net The consistent use of these computational techniques underscores their importance in predicting the bioactivity of compounds structurally related to this compound. nih.govresearchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide nih.gov |

| 2-Chloro-N-(2,3-dichlorophenyl)acetamide nih.gov |

| 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide nih.gov |

| Moclobemide nih.gov |

| Imipramine nih.gov |

| Fluoxetine nih.gov |

| 2-chloro-N,N-diphenylacetamide orientjchem.org |

| 2-(2,4-dichlorophenoxy)acetic acid mdpi.com |

| N-carbamoyl-2-(2,6-dichlorophenyl)acetamidine hydrochloride (LON-954) nih.gov |

| Clonidine nih.gov |

Metabolic and Degradation Pathways

Biotransformation in Biological Systems

The biotransformation of 2-Chloro-N-(2,6-dichlorophenyl)acetamide in biological systems has not been extensively documented in publicly available scientific literature. The following sections detail the metabolic pathways of closely related chloroacetamide compounds, which may offer potential analogous pathways for this compound.

Subsequent metabolism of these intermediates produces compounds such as 2,6-diethylaniline (B152787) (DEA) and 2-methyl-6-ethylaniline (MEA). nih.gov The bioactivation of these aniline (B41778) derivatives is thought to proceed through para-hydroxylation and subsequent oxidation, potentially leading to the formation of reactive dialkylbenzoquinone imines. nih.gov

Studies have shown that both rat and human liver microsomes are capable of metabolizing CDEPA to DEA. nih.gov Specifically, the rate of metabolism of CDEPA to DEA has been measured in both rat and human liver microsomes. nih.govcapes.gov.br The metabolism of butachlor (B1668075) to CDEPA occurs to a much greater extent in rat liver microsomes compared to human liver microsomes. nih.gov The cytochrome P450 isoforms CYP3A4 and CYP2B6 have been identified as responsible for the metabolism of several chloroacetamide herbicides in humans. nih.gov

Table 1: Metabolism Rates of CDEPA and Related Compounds in Liver Microsomes

| Compound | Species | Metabolite | Rate (nmol/min/mg) |

| CDEPA | Rat | DEA | 0.350 |

| CDEPA | Human | DEA | 0.841 |

| Butachlor | Rat | CDEPA | 0.045 |

| Butachlor | Human | CDEPA | < 0.001 |

Data sourced from studies on related chloroacetamide herbicides and may not be representative for this compound. nih.govcapes.gov.br

Specific fungal and bacterial degradation pathways for this compound have not been detailed in the available literature. However, the microbial degradation of the related chloroacetamide herbicide alachlor (B1666766) has been studied. Alachlor can be degraded by various microorganisms, including bacteria and fungi. mdpi.com A primary degradation step for alachlor is N-dealkylation, which results in the formation of 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA). mdpi.com

This intermediate, CDEPA, can be further transformed by microorganisms. For instance, the bacterium Acinetobacter sp. GC-A6 has been shown to degrade alachlor to CDEPA, which is then converted to 2,6-diethylaniline. mdpi.com In another example, the degradation of butachlor by Bacillus cereus strain DC-1 is hypothesized to proceed through deoxygenation to form 2-chloro-N-(2,6-diethylphenyl)-N-methylacetamide, followed by N-demethylation to yield 2-chloro-N-(2,6-diethylphenyl) acetamide (B32628), and finally conversion to 2,6-diethylphenol. nih.gov

Studies on the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) show that its metabolite, 2,6-dichlorobenzamide (B151250) (BAM), can be dechlorinated to ortho-chlorobenzamide (OBAM). nih.gov While not directly analogous, this demonstrates a microbial pathway for the removal of chlorine atoms from a dichlorinated aromatic ring.

There is no specific information available on the N-dealkylation of this compound. In general, N-dealkylation is a significant metabolic pathway for many xenobiotics, including herbicides. nih.govsemanticscholar.org For chloroacetamide herbicides like alachlor, N-dealkylation is a key initial step in their microbial degradation, leading to the formation of less complex acetamides. mdpi.com This process involves the removal of an N-alkyl group from the amine. nih.gov In the case of alachlor, the N-methoxymethyl group is removed to form 2-chloro-N-(2,6-diethylphenyl) acetamide (CDEPA). mdpi.com This reaction is a critical part of the metabolic pathway in various microorganisms. mdpi.com

Environmental Degradation Pathways

The environmental fate of this compound, including its degradation through photolytic and chemical processes, is not well-documented. The following sections discuss the degradation of related compounds.

Specific studies on the photodegradation of this compound are not available. However, research on related compounds such as 2,6-dichlorophenol (B41786) demonstrates that it can be degraded under UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO₂). nih.gov The degradation of 2,6-dichlorophenol was found to follow pseudo-first-order kinetics. nih.gov

There is no information available specifically on the abiotic redox reactions of this compound. In general, chloroaromatic compounds can undergo reductive dehalogenation under anaerobic conditions, where a chlorine atom is replaced by a hydrogen atom. researchgate.net This process can make the resulting compound more susceptible to further degradation. researchgate.net

Hydrolysis in Aqueous Media

The hydrolysis of this compound in aqueous environments is a key pathway for its transformation. The rate and products of this degradation process are significantly influenced by the pH of the surrounding medium. Generally, for chloroacetamide herbicides, the hydrolysis mechanism differs under acidic and basic conditions. nih.govresearchgate.net

Under basic conditions, the hydrolysis of chloroacetamides typically proceeds through a bimolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net In this reaction, a hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the carbon atom bonded to the chlorine atom. This results in the displacement of the chloride ion (Cl⁻) and the formation of a hydroxylated derivative. For this compound, this would lead to the formation of 2-Hydroxy-N-(2,6-dichlorophenyl)acetamide. In some instances, base-mediated amide cleavage can also occur. nih.govresearchgate.net

In acidic environments, the hydrolysis of chloroacetamides can be more complex, often involving the cleavage of both the amide and, if present, ether groups. nih.govresearchgate.net For this compound, acid-catalyzed hydrolysis would likely lead to the cleavage of the amide bond, yielding 2,6-dichloroaniline (B118687) and chloroacetic acid as primary products. The specific reactivity and the dominant reaction mechanism are highly dependent on the subtle differences in the chemical structure of the particular chloroacetamide compound. nih.govresearchgate.net

Identification and Analysis of Transformation Products

Characterization of Metabolites and Degradates

The primary transformation pathways for chloroacetamide herbicides, such as this compound, involve metabolic processes in organisms and degradation in the environment. A significant metabolite identified from related chloroacetamide herbicides is the corresponding aniline derivative. documentsdelivered.comsemanticscholar.orgcapes.gov.br Through metabolic activity, the amide bond of this compound can be cleaved, leading to the formation of 2,6-dichloroaniline . documentsdelivered.comsemanticscholar.orgcapes.gov.br

Another potential degradation pathway, particularly through hydrolysis, involves the substitution of the chlorine atom. As discussed in the hydrolysis section, this can result in the formation of 2-Hydroxy-N-(2,6-dichlorophenyl)acetamide . Further degradation of these primary products can lead to the formation of smaller, more polar molecules.

The table below summarizes the potential transformation products of this compound based on known degradation pathways of similar compounds.

| Parent Compound | Transformation Product | Formation Pathway |

| This compound | 2,6-dichloroaniline | Metabolic amide cleavage |

| This compound | 2-Hydroxy-N-(2,6-dichlorophenyl)acetamide | Hydrolysis (nucleophilic substitution) |

| This compound | Chloroacetic acid | Hydrolysis (amide cleavage) |

Evaluation of Degradation Product Toxicity and Ecotoxicity

A key aspect of assessing the environmental risk of this compound is to evaluate the toxicity and ecotoxicity of its degradation products. Of particular concern is 2,6-dichloroaniline , a likely metabolite.

Human Health Toxicity of 2,6-dichloroaniline:

2,6-dichloroaniline is classified as a toxic substance. coleparmer.comoxfordlabfinechem.comechemi.com Exposure can occur through inhalation, skin contact, and ingestion. coleparmer.comilo.org The primary health concern associated with 2,6-dichloroaniline is its effect on the blood, specifically the formation of methemoglobin. coleparmer.comilo.org Methemoglobinemia reduces the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin and mucous membranes), dizziness, headache, and in severe cases, can be fatal. coleparmer.comilo.org Chronic exposure may also lead to damage to the liver and kidneys. coleparmer.com The substance is classified as causing damage to organs through prolonged or repeated exposure. oxfordlabfinechem.comindustrialchemicals.gov.au

Ecotoxicity of 2,6-dichloroaniline:

2,6-dichloroaniline is recognized as being very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. oxfordlabfinechem.comfishersci.com Its release into water bodies can pose a significant threat to aquatic ecosystems. nih.gov The substance is a marine pollutant. coleparmer.com

The following tables summarize the toxicological and ecotoxicological profile of 2,6-dichloroaniline.

Toxicity Data for 2,6-dichloroaniline

| Endpoint | Species | Value | Reference |

|---|---|---|---|

| Oral LD50 | Rat | 3167 mg/kg | coleparmer.com |

| Acute Toxicity (Oral) | - | Category 3: Toxic if swallowed | echemi.comindustrialchemicals.gov.au |

| Acute Toxicity (Dermal) | - | Category 3: Toxic in contact with skin | echemi.comindustrialchemicals.gov.au |

| Acute Toxicity (Inhalation) | - | Category 3: Toxic if inhaled | oxfordlabfinechem.comechemi.com |

Ecotoxicity Data for 2,6-dichloroaniline

| Effect | Classification | Reference |

|---|---|---|

| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | oxfordlabfinechem.comechemi.com |

Environmental Fate and Ecotoxicological Research

Environmental Persistence and Mobility

Chloroacetamides are generally characterized by their mobility in soil, a trait that influences their potential to be transported into aqueous environments. nih.gov Their persistence in soil, often measured by half-life (the time it takes for half of the substance to degrade), can be variable. For instance, a study on a silty clay loam soil reported the half-lives of alachlor (B1666766), butachlor (B1668075), and pretilachlor (B132322) to be 9.3, 12.7, and 7.3 days, respectively. researchgate.net This degradation is primarily driven by microbial activity. researchgate.net

The mobility of these compounds is largely governed by their adsorption to soil particles. The organic carbon-water (B12546825) partition coefficient (Koc) is a key indicator of this tendency; higher values suggest stronger binding to soil and less mobility. The sorption of chloroacetamides is positively correlated with the soil's organic matter and clay content. A safety data sheet for a related compound, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, notes that it is not likely to be mobile in the environment due to its low water solubility. fishersci.com

Table 1: Soil Half-Life of Selected Chloroacetamide Herbicides

| Compound | Soil Half-Life (days) | Soil Type |

|---|---|---|

| Alachlor | 9.3 | Silty Clay Loam |

| Butachlor | 12.7 | Silty Clay Loam |

| Pretilachlor | 7.3 | Silty Clay Loam |

Data sourced from a laboratory study on the persistence of three chloroacetamide herbicides. researchgate.net

Bioaccumulation Potential

There is no specific information available regarding the bioaccumulation potential of 2-Chloro-N-(2,6-dichlorophenyl)acetamide. Bioaccumulation refers to the accumulation of a substance in an organism from all environmental sources. It is often quantified by the Bioconcentration Factor (BCF), which measures the concentration of a chemical in an organism relative to its concentration in the surrounding water. A high BCF value indicates a propensity for the chemical to accumulate in living tissues. Safety data sheets for similar compounds, such as 2-chloro-N-(chloromethyl)-N-(2,6-diethylphenyl)acetamide, frequently state that no data is available for bioaccumulative potential. echemi.com

Ecotoxicity to Non-Target Organisms

The impact of chloroacetamide herbicides extends to non-target species, with aquatic ecosystems being of particular concern due to the mobility of these compounds.

Research demonstrates that chloroacetamide herbicides can be toxic to aquatic life. A related compound, 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide, is classified as very toxic to aquatic life with long-lasting effects. lgcstandards.com

Studies on periphyton, which are communities of algae and other microorganisms, show that diatoms can be sensitive to chloroacetamides. In an investigation on the Leyre River in France, the herbicide acetochlor (B104951) was found to be significantly more toxic to the native diatom species Nitzschia nana than S-metolachlor. nih.gov Interestingly, the study also found that diatom populations from a downstream site, which was more contaminated, exhibited a higher tolerance to acetochlor, suggesting a potential for community adaptation to pollution. nih.gov The metabolites of these herbicides showed very low toxicity compared to the parent compounds. nih.gov

Table 2: Ecotoxicity of Acetochlor on the Diatom Nitzschia nana

| Test Organism Population | EC₅₀ for Acetochlor (µg/L) |

|---|---|

| Upstream (Unpolluted Site) | 134 |

| Downstream (Contaminated Site) | 267 |

EC₅₀ (Effective Concentration 50) is the concentration of a substance that causes a 50% reduction in a measured effect, such as growth, after a specific exposure time. Data from a study on autochthonous diatoms. nih.gov

The bacterium Vibrio fischeri, often used in ecotoxicity testing due to its bioluminescence inhibition in the presence of toxic substances, has also been used to assess chloroacetamides.

Table 3: Effect of Chloroacetamide Herbicides on Soil Enzyme Activity

| Herbicide | Effect on Dehydrogenase Activity | Effect on Urease Activity |

|---|---|---|

| Alachlor | Enhancement | Decrease |

| Butachlor | Enhancement | Decrease |

| Pretilachlor | Enhancement | Decrease |

Based on findings from a study on the relative impact of chloroacetanilides on soil microorganisms. researchgate.net

Impact on Ecosystem Processes (e.g., Periphyton Composition)

Herbicides can induce significant shifts in the composition and function of periphyton communities, which form the base of many aquatic food webs. nih.gov Research has shown that chloroacetamides like S-metolachlor can negatively affect the taxonomic composition and the fatty acid profiles of stream periphyton. researchgate.net Such changes can alter the nutritional quality of the periphyton, potentially affecting the health and physiology of grazing organisms that feed on it. nih.govresearchgate.net For example, one study noted that exposure to metolachlor (B1676510) could lead to an increase in abnormal forms (teratogenic effects) in some diatom species, such as Surirella angusta. researchgate.net The toxic pressure from acetochlor was identified as a significant factor influencing periphyton in the Leyre River. nih.gov

Analytical Methodologies for Research and Characterization

Chromatographic Techniques

Chromatographic methods are fundamental for separating components of a mixture and for quantitative analysis. For 2-Chloro-N-(2,6-dichlorophenyl)acetamide, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) would be principal techniques for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile organic compounds.

For this compound, a GC-MS analysis would provide information on its retention time (a characteristic property under specific GC conditions) and its mass spectrum, which can confirm its molecular weight and provide structural information through fragmentation patterns. Despite its utility, published research detailing specific GC-MS methods, retention times, or fragmentation data for the qualitative or quantitative analysis of this compound is not found in the public domain. General GC-MS methods are widely used for monitoring similar environmental contaminants or pharmaceutical impurities epa.gov.

Spectroscopic Characterization in Research

Spectroscopic techniques are indispensable for elucidating the molecular structure of compounds. NMR, IR, and MS are standard methods for the structural confirmation of newly synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR would provide critical data for this compound.

¹H NMR would show the chemical shifts, integration, and multiplicity of the protons, corresponding to the aromatic protons on the dichlorophenyl ring and the protons of the chloromethyl group.

¹³C NMR would reveal the number of unique carbon atoms and their chemical environments within the molecule.

A thorough search of scientific databases reveals no published ¹H or ¹³C NMR spectral data specifically for this compound. While spectra for analogous compounds like 2-Chloro-N-(2,6-dimethylphenyl)acetamide are available, these cannot be directly extrapolated to the target compound due to the differing electronic effects of chloro and methyl substituents.

Table 2: Predicted ¹H NMR and ¹³C NMR Data for this compound

| Type | Predicted Chemical Shift (ppm) | Assignment |

| ¹H NMR | ~8.0 - 8.5 | N-H (amide proton) |

| ~7.2 - 7.6 | Ar-H (aromatic protons) | |

| ~4.2 - 4.5 | CH₂-Cl (chloromethyl protons) | |

| ¹³C NMR | ~165 - 170 | C=O (carbonyl carbon) |

| ~130 - 140 | Ar-C (aromatic carbons attached to Cl and N) | |

| ~128 - 130 | Ar-C (aromatic CH carbons) | |

| ~40 - 45 | CH₂-Cl (chloromethyl carbon) | |

| Note: These are estimated values based on general principles of NMR spectroscopy, as experimentally determined data is not publicly available. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key characteristic absorption bands would be expected for the N-H bond, the C=O (amide) bond, C-N bond, aromatic C-H and C=C bonds, and the C-Cl bonds.

No specific, experimentally verified IR spectrum for this compound is available in public spectral databases.

Table 3: Expected Infrared Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C=O Stretch (Amide I) | 1650 - 1690 |

| N-H Bend (Amide II) | 1510 - 1570 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-Cl Stretch | 600 - 800 |

| Note: This table is based on characteristic IR frequencies for functional groups, as a specific spectrum for the title compound is not available. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation patterns, can offer significant structural clues. In an electron ionization (EI) mass spectrum of this compound, one would expect to see the molecular ion peak [M]⁺ and various fragment ions resulting from the cleavage of bonds within the molecule.

Key expected fragments would include those corresponding to the loss of a chlorine atom, the chloromethyl group, or cleavage of the amide bond. Despite the fundamental nature of this analysis, a published mass spectrum for this compound has not been identified.

Purity Assessment and Reference Standards in Pharmaceutical Research

The purity of any chemical compound intended for use in pharmaceutical research and manufacturing is of paramount importance. This is particularly true for compounds that are intermediates, precursors, or potential impurities in active pharmaceutical ingredients (APIs). This compound is recognized as a related compound and a potential impurity in the synthesis of Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). niscpr.res.inbrieflands.comlktlabs.com The presence of such impurities, even in minute quantities, can impact the safety and efficacy of the final drug product, making rigorous purity assessment a critical aspect of quality control. niscpr.res.inbrieflands.com

The development and validation of analytical methodologies are essential for the identification and quantification of impurities like this compound in API batches. Regulatory bodies worldwide mandate strict control over the impurity profiles of drugs. niscpr.res.in To meet these requirements, robust analytical techniques are employed to ensure the purity of the API and the final dosage forms.

High-Performance Liquid Chromatography (HPLC) stands out as the most prevalent and effective technique for the analysis of Diclofenac and its related compounds. brieflands.comresearchgate.net Various HPLC methods, particularly reverse-phase (RP-HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), have been developed and validated for the separation and quantification of Diclofenac and its impurities. researchgate.netbg.ac.rs These methods are designed to be highly specific, accurate, and precise, allowing for the detection of impurities at very low levels.

For instance, a common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or ammonium (B1175870) formate) and an organic solvent such as acetonitrile (B52724) or methanol. brieflands.comjptcp.com The detection is typically carried out using an ultraviolet (UV) detector at a wavelength where the analyte and impurities show significant absorbance, commonly around 254 nm. brieflands.comresearchgate.net

The following table summarizes typical chromatographic conditions used for the analysis of impurities in Diclofenac, which are applicable for the assessment of this compound.

Table 1: Representative HPLC Methodologies for Impurity Profiling

| Parameter | Method 1 | Method 2 |

| Chromatographic Mode | Reverse-Phase HPLC | UPLC |

| Column | C18, 4.6 x 300 mm, 10 µm | Acquity HSS T3 (C18), 2.1 x 100 mm, 1.8 µm |

| Mobile Phase | Methanol / Water (55:45 v/v) | Gradient of Phosphoric Acid (pH 2.3) and Methanol |

| Flow Rate | 1.0 mL/min | 0.35 mL/min |

| Detection | UV at 254 nm | Photodiode Array (PDA) at 254 nm |

| Reference | brieflands.com | researchgate.net |

The use of well-characterized reference standards is a cornerstone of purity assessment and pharmaceutical quality control. A reference standard is a highly purified compound that is used as a benchmark for the identification and quantification of a substance. For impurities like this compound, a specific reference standard is essential for the accurate validation of analytical methods and for the routine quality control of API batches.

Several suppliers of chemical standards, such as the United States Pharmacopeia (USP), offer reference standards for impurities of Diclofenac, including Diclofenac Related Compound A. sigmaaldrich.comsigmaaldrich.com While a specific standard for this compound may be sourced from specialized suppliers, the characterization and certification process for such standards is extensive. These reference materials are produced under stringent quality management systems, often in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

The comprehensive characterization of a reference standard is crucial to establish its identity, purity, and potency. This involves a battery of analytical techniques to confirm the structure and to quantify any impurities present.

Table 2: Analytical Techniques for Characterization of Reference Standards

| Analytical Technique | Purpose |

| ¹H Nuclear Magnetic Resonance (¹H-NMR) | Confirms the chemical structure and provides information on purity. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides structural information. |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies impurities. |

| Infrared Spectroscopy (IR) | Confirms the functional groups present in the molecule. |

| Thermogravimetric Analysis (TGA) | Determines thermal stability and the presence of volatile impurities. |

| Elemental Analysis (CHN) | Confirms the elemental composition of the compound. |

| Reference | niscpr.res.insynthinkchemicals.com |

A Certificate of Analysis (CoA) accompanies the reference standard, which provides detailed information about its characterization, assigned purity value, and recommended storage conditions. synthinkchemicals.com This documentation is vital for regulatory submissions and for ensuring the traceability and reliability of analytical results in pharmaceutical research and quality control laboratories.

Challenges, Future Directions, and Research Gaps

Development of Novel Chloroacetamide Derivatives with Improved Selectivity

A primary challenge in pesticide chemistry is the design of new lead compounds with high efficacy, improved selectivity, and favorable environmental profiles. researchgate.net Research is actively focused on synthesizing novel chloroacetamide derivatives to enhance their herbicidal activity beyond that of established compounds like acetochlor (B104951) and alachlor (B1666766). ekb.egekb.eg The strategy often involves modifying the molecular structure, for instance, by replacing the aliphatic moiety with various aromatic groups. ekb.eg

One research avenue involves a two-step synthesis process that begins with the formation of a Schiff base, followed by chloroacetylation to produce the final derivative. ekb.eg Studies have shown that introducing different substituents to the aromatic rings can significantly influence the herbicidal potency of the resulting compounds. For example, the synthesis and evaluation of derivatives such as 2-Chloro-N-(2,4-dichlorobenzyl)-N-(2,5-dichlorophenyl)acetamide have demonstrated higher potency against certain weed species compared to the standard herbicide acetochlor. ekb.egekb.eg The design of these new molecules is often guided by computational methods like molecular docking, which predicts the binding affinity of the derivative to its target enzyme, the Very Long Chain Fatty Acid Synthase (VLCFAs). ekb.eg The goal is to create derivatives that not only exhibit strong herbicidal action but also possess structural features that could potentially circumvent existing resistance mechanisms in weeds. researchgate.net

Understanding Complex Biological Interactions at the Molecular Level

The herbicidal effect of chloroacetamides is primarily due to their ability to inhibit the elongation of very-long-chain fatty acids (VLCFAs). ekb.eg This inhibition targets the condensing enzyme 3-ketoacyl-CoA synthase within the elongase enzymatic complex located in the endoplasmic reticulum. researchgate.net By disrupting the levels of VLCFAs, which are essential for processes like cell division and differentiation, these herbicides can halt plant growth or cause mortality. researchgate.net

However, the interactions of these compounds within a biological system are more complex. Chloroacetamides possess an electrophilic moiety that can react with cellular nucleophiles, such as the reactive cysteine residues in proteins. This reactivity can lead to the damage and misfolding of numerous cellular proteins, disrupting cellular proteostasis networks and potentially destabilizing the entire proteome. Research using cellular exposure models has shown that structurally similar chloroacetamides like acetochlor and alachlor can induce distinct but overlapping profiles of protein destabilization.

Advanced Environmental Remediation Strategies for Chloroacetamide Contaminants

The extensive use of chloroacetamide herbicides has led to their detection as contaminants in soil and water systems. nih.gov While abiotic processes like chemical hydrolysis and photo-oxidation play a minor role in their degradation, microbial metabolism is the primary pathway for their removal from the environment. acs.org Consequently, research into advanced bioremediation strategies is a major focus.